molecular formula C19H31NO3 B10781070 4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid

4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid

Cat. No.: B10781070
M. Wt: 321.5 g/mol
InChI Key: OAYWXVWYPIATQJ-UHFFFAOYSA-N
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Description

4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid is a complex organic compound with a unique structure that includes a butanoic acid backbone and a trimethyldodecatrienylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid typically involves multiple steps, starting with the preparation of the trimethyldodecatrienylamine precursor. This precursor can be synthesized through a series of reactions including alkylation, dehydrogenation, and amination. The final step involves the condensation of the trimethyldodecatrienylamine with a butanoic acid derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Farnesol: A natural isoprenoid with similar structural features.

    Geranylgeraniol: Another isoprenoid with a similar backbone.

    Squalene: A triterpene with a similar polyunsaturated structure.

Uniqueness

4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike farnesol and geranylgeraniol, which are primarily studied for their biological activities, this compound also has significant potential in industrial applications.

Properties

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

4-oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid

InChI

InChI=1S/C19H31NO3/c1-15(2)7-5-8-16(3)9-6-10-17(4)13-14-20-18(21)11-12-19(22)23/h7,9,13H,5-6,8,10-12,14H2,1-4H3,(H,20,21)(H,22,23)

InChI Key

OAYWXVWYPIATQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCNC(=O)CCC(=O)O)C)C)C

Origin of Product

United States

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